![molecular formula C13H9ClO3 B6378319 5-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% CAS No. 1261969-29-2](/img/structure/B6378319.png)
5-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95%
Overview
Description
5-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% (5-CHF-95) is a phenolic compound that has been used in various scientific research applications. It is commonly used as a reagent for the synthesis of other compounds, as well as for its biochemical and physiological effects.
Scientific Research Applications
5-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% has been used in a wide range of scientific research applications. It has been used to study the effects of oxidative stress on cells and to investigate the mechanism of action of drugs. It has also been used to study the effects of environmental pollutants on the environment. Additionally, it has been used in the synthesis of other compounds, such as polymers and organic compounds.
Mechanism of Action
5-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% has been found to act as an antioxidant and anti-inflammatory agent. It acts by scavenging free radicals and reducing inflammation. Additionally, it has been found to inhibit the activity of enzymes involved in the production of pro-inflammatory molecules.
Biochemical and Physiological Effects
5-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% has been found to have a variety of biochemical and physiological effects. It has been found to have a protective effect against oxidative stress and to reduce inflammation. It has also been found to reduce the production of pro-inflammatory molecules and to reduce the production of reactive oxygen species. Additionally, it has been found to have a protective effect against DNA damage and to reduce the risk of certain diseases.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% in lab experiments is that it is a relatively inexpensive and easy to use reagent. Additionally, it has a high purity level, which makes it suitable for use in a variety of research applications. However, one limitation of using 5-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% is that it is not suitable for use in clinical trials due to its potential side effects.
Future Directions
There are a number of potential future directions for the use of 5-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% in scientific research. These include further studies into its protective effects against oxidative stress and inflammation, as well as its potential therapeutic benefits. Additionally, further research could be conducted into its potential applications in the synthesis of other compounds and its potential use in the treatment of diseases. Finally, further research could be conducted into the effects of environmental pollutants on the environment and the potential use of 5-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% in the protection against these pollutants.
Synthesis Methods
5-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% is synthesized by reacting 2-chloro-5-hydroxybenzaldehyde with formic acid in an aqueous solution. The reaction is carried out at room temperature and the product is isolated by filtration. The purity of the product is determined by HPLC and is usually around 95%.
properties
IUPAC Name |
4-(2-chloro-5-hydroxyphenyl)-2-hydroxybenzaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-12-4-3-10(16)6-11(12)8-1-2-9(7-15)13(17)5-8/h1-7,16-17H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWAOROGXMKRFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)O)Cl)O)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685207 | |
Record name | 2'-Chloro-3,5'-dihydroxy[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70685207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloro-5-hydroxyphenyl)-2-formylphenol | |
CAS RN |
1261969-29-2 | |
Record name | [1,1′-Biphenyl]-4-carboxaldehyde, 2′-chloro-3,5′-dihydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261969-29-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Chloro-3,5'-dihydroxy[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70685207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.